Boc-Ala(4-pyridyl)-OH
Overview
Description
Boc-Ala(4-pyridyl)-OH is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side chain contains a pyridyl group. This compound is commonly used in peptide synthesis and research due to its unique structural properties.
Mechanism of Action
Target of Action
Boc-L-4-Pyridylalanine, also known as Boc-Ala(4-pyridyl)-OH, Boc-3-(4-pyridyl)-L-alanine, or (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Boc-L-4-Pyridylalanine involves its interaction with its targets, leading to various biochemical changes . It contains a Boc protecting group (tert-butoxycarbonyl) in the molecule to protect the amino group . This protection plays a pivotal role in the synthesis of multifunctional targets . .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of multifunctional targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala(4-pyridyl)-OH typically involves the protection of the amino group of L-alanine with a Boc group, followed by the introduction of the pyridyl group. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The pyridyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Boc-Ala(4-pyridyl)-OH can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxide derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Free amino acid (3-(4-pyridyl)-L-alanine).
Scientific Research Applications
Boc-Ala(4-pyridyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialized peptides for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
- Boc-3-(3-pyridyl)-L-alanine
- Boc-3-(4-pyridyl)-D-alanine
- Boc-3-(4-pyridyl)-Ala-OH
Uniqueness
Boc-Ala(4-pyridyl)-OH is unique due to the specific position of the pyridyl group on the alanine side chain, which can influence its reactivity and interactions in peptide synthesis. Compared to its isomers and enantiomers, this compound offers distinct properties that make it valuable for specific research applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427302 | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37535-57-2 | |
Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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